molecular formula C20H21N3O4 B14800411 N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide

N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide

Cat. No.: B14800411
M. Wt: 367.4 g/mol
InChI Key: YHHMZVFWQATBMM-JLHYYAGUSA-N
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Description

N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, an acrylamide moiety, and a hydrazine linkage, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acryloyl chloride to yield the acrylamide derivative. Finally, the acrylamide derivative is coupled with 4-aminobenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The acrylamide moiety can be reduced to form amines.

    Substitution: The hydrazine linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The methoxyphenyl group and hydrazine linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-((2-(3-methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Uniqueness

N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and acrylamide moiety provide unique opportunities for chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]carbamoyl]phenyl]propanamide

InChI

InChI=1S/C20H21N3O4/c1-3-18(24)21-16-11-8-15(9-12-16)20(26)23-22-19(25)13-10-14-6-4-5-7-17(14)27-2/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)/b13-10+

InChI Key

YHHMZVFWQATBMM-JLHYYAGUSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

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